(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2,4,5-trifluorophenyl)propanoic acid
Beschreibung
This compound is an Fmoc-protected amino acid derivative with a chiral (R)-configuration at the α-carbon and a 2,4,5-trifluorophenyl substituent. The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group is widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection due to its stability under basic conditions and ease of removal under mild acidic conditions .
Eigenschaften
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2,4,5-trifluorophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F3NO4/c25-19-11-21(27)20(26)9-13(19)10-22(23(29)30)28-24(31)32-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-9,11,18,22H,10,12H2,(H,28,31)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHKXQSXDLBLDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4F)F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2,4,5-trifluorophenyl)propanoic acid, often referred to as Fmoc-Cys(THP)-OH, is a synthetic amino acid derivative that has garnered attention in pharmaceutical research and development due to its unique structural properties and potential biological activities. This compound is characterized by a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group.
- Molecular Formula : C23H25F3N2O4
- Molecular Weight : 427.51 g/mol
- CAS Number : 1673576-83-4
The biological activity of this compound is primarily attributed to its ability to interact with various biological pathways. Research indicates that it may act as a modulator of protein synthesis and cellular signaling pathways, particularly those involving G protein-coupled receptors (GPCRs) and the MAPK/ERK pathway. These interactions are crucial for regulating cell proliferation, differentiation, and apoptosis.
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2,4,5-trifluorophenyl)propanoic acid. In vitro assays demonstrated that this compound can inhibit the growth of various cancer cell lines through mechanisms that may involve the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| HeLa (Cervical Cancer) | 10 | Cell cycle arrest in G1 phase |
| A549 (Lung Cancer) | 12 | Inhibition of proliferation |
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown promise in modulating inflammatory responses. It appears to inhibit the NF-κB signaling pathway, which is a critical regulator of inflammation.
Case Study 1: Anticancer Efficacy
A study published in Cancer Research investigated the effects of Fmoc-Cys(THP)-OH on MCF-7 breast cancer cells. The results indicated that treatment with this compound led to significant reductions in cell viability and induced apoptosis as evidenced by increased levels of cleaved caspase-3.
Case Study 2: Inflammatory Response Modulation
Research conducted at a leading university explored the anti-inflammatory effects of this compound in a mouse model of arthritis. The findings suggested that administration of Fmoc-Cys(THP)-OH resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Fluorination Patterns
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,5-difluorophenyl)propanoic Acid Structural Difference: 3,5-Difluorophenyl vs. 2,4,5-trifluorophenyl. Impact: Reduced steric hindrance and electron-withdrawing effects compared to the trifluorinated analog. Applications: Used in peptide synthesis for introducing fluorinated aromatic side chains . CAS No.: 205526-25-6 .
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic Acid Structural Difference: (S)-enantiomer vs. (R)-configuration. Impact: Stereochemistry affects peptide backbone conformation and biological activity. Applications: Mirror-image studies in chiral drug design .
Non-Fluorinated Aromatic Substituents
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic Acid Structural Difference: o-Tolyl (2-methylphenyl) replaces trifluorophenyl. Impact: Increased hydrophobicity and altered π-π stacking interactions. CAS No.: 211637-75-1; Purity: 99.76% (HPLC) .
(2R)-3-(2-Bromophenyl)-2-(Fmoc-amino)propanoic Acid Structural Difference: Bromine substituent introduces a heavy atom. Impact: Useful in X-ray crystallography for phase determination. CAS No.: 220497-79-0; Purity: ≥98% .
Functional Group Modifications
(R)-2-(Fmoc-amino)-3-mercaptopropanoic Acid Structural Difference: Thiol (-SH) replaces the carboxylic acid at the β-position. Impact: Enables disulfide bond formation in peptide ligation. CAS No.: 135248-89-4 .
(2S)-3-[4-(Difluoromethyl)phenyl]-2-(Fmoc-amino)propanoic Acid Structural Difference: Difluoromethyl group enhances metabolic stability. CAS No.: 1808268-08-7 .
Stereochemical and Backbone Variations
(2S)-2-(Fmoc-amino)-2-methylpentanoic Acid Structural Difference: Methyl branching at the α-carbon and a pentanoic acid backbone. Impact: Alters peptide chain flexibility and protease resistance. CAS No.: 123622-48-0 .
(2R)-3-(Cyclobutoxy)-2-(Fmoc-amino)propanoic Acid Structural Difference: Cyclobutoxy group introduces conformational constraint. CAS No.: 2940873-38-9 .
Comparative Data Table
Key Research Findings
- Fluorination Effects: The 2,4,5-trifluorophenyl group enhances electron-deficient character, improving stability in oxidative environments compared to difluorinated or non-fluorinated analogs .
- Stereochemical Impact: The (R)-configuration is preferred in β-amino acid-based therapeutics for optimal target binding .
- Supplier Variability : Purity levels range from 95% to 99.76%, with suppliers like MedChemExpress and AK Scientific offering specialized grades .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
